5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
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Overview
Description
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H9BrN2·2HCl It is a derivative of naphthyridine, a bicyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization reactions and nucleophilic substitution reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is unique due to its specific bromination pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C8H11BrCl2N2 |
---|---|
Molecular Weight |
285.99 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-4-10-5-8-6(7)2-1-3-11-8;;/h4-5,11H,1-3H2;2*1H |
InChI Key |
YLYACJSCCPTWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC=C2NC1)Br.Cl.Cl |
Origin of Product |
United States |
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